
1,1'-(Propane-1,1-diyl)bis(2-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Propane-1,1-diyl)bis(2-methylbenzene) is an organic compound with the molecular formula C18H22. It is also known as 1,3-diphenylpropane. This compound features a propane backbone with two 2-methylbenzene (toluene) groups attached at the 1 and 1’ positions. It is a derivative of propane and is characterized by its aromatic properties due to the presence of benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-(Propane-1,1-diyl)bis(2-methylbenzene) can be synthesized through various methods. One common approach involves the Friedel-Crafts alkylation reaction, where 2-methylbenzene (toluene) reacts with 1,3-dichloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of 1,1’-(Propane-1,1-diyl)bis(2-methylbenzene) often involves similar Friedel-Crafts alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Propane-1,1-diyl)bis(2-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H) in the presence of a palladium catalyst (Pd/C), converting the aromatic rings to cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings can undergo nitration, sulfonation, or halogenation using reagents like nitric acid (HNO), sulfuric acid (HSO), or halogens (Cl, Br).
Common Reagents and Conditions:
Oxidation: KMnO in acidic or basic medium.
Reduction: H gas with Pd/C catalyst.
Substitution: HNO for nitration, HSO for sulfonation, Cl or Br for halogenation.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Nitro, sulfo, or halogenated derivatives of the original compound.
Scientific Research Applications
1,1’-(Propane-1,1-diyl)bis(2-methylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially in designing molecules with specific pharmacological effects.
Industry: It is utilized in the production of polymers, resins, and other materials due to its aromatic stability and reactivity.
Mechanism of Action
The mechanism by which 1,1’-(Propane-1,1-diyl)bis(2-methylbenzene) exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the benzene rings act as nucleophiles, attacking electrophilic species to form substituted products. The molecular targets and pathways involved vary based on the derivative and its intended use, such as binding to specific enzymes or receptors in biological systems.
Comparison with Similar Compounds
1,3-Diphenylpropane: Similar structure but without the methyl groups on the benzene rings.
1,1’-(1,3-Propanediyl)bis(benzene): Lacks the methyl groups on the benzene rings.
1,1’-(1-Methyl-1,3-propanediyl)bis(benzene): Contains a methyl group on the propane backbone.
Uniqueness: 1,1’-(Propane-1,1-diyl)bis(2-methylbenzene) is unique due to the presence of methyl groups on the benzene rings, which can influence its reactivity and physical properties. These methyl groups can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs.
Properties
CAS No. |
114511-55-6 |
|---|---|
Molecular Formula |
C17H20 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
1-methyl-2-[1-(2-methylphenyl)propyl]benzene |
InChI |
InChI=1S/C17H20/c1-4-15(16-11-7-5-9-13(16)2)17-12-8-6-10-14(17)3/h5-12,15H,4H2,1-3H3 |
InChI Key |
YYOQXKIVJCZFBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1C)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



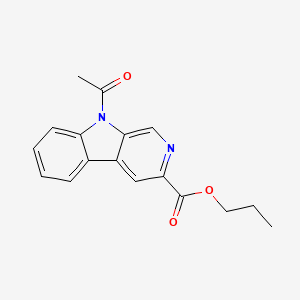
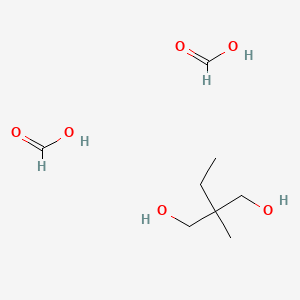
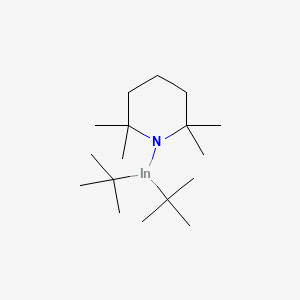
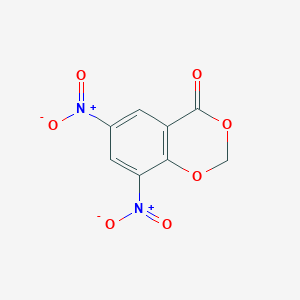

![3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B14293129.png)
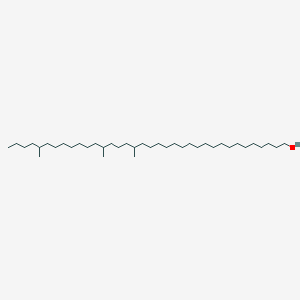

![5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole](/img/structure/B14293142.png)


![13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane](/img/structure/B14293162.png)
![4-[2-(3,4-Dichlorophenyl)hydrazinylidene]butanoic acid](/img/structure/B14293169.png)
